molecular formula C12H22Cl2N2O3 B12693313 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate CAS No. 89054-75-1

3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate

Cat. No.: B12693313
CAS No.: 89054-75-1
M. Wt: 313.22 g/mol
InChI Key: XPVLDIZJWMUQDL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a butylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate typically involves the esterification of 3-pyridinecarboxylic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt formation and hydration steps are typically carried out in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or piperidine derivatives.

    Substitution: Substituted pyridine or ester derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Another structural isomer with distinct biological activities.

Uniqueness

3-Pyridinecarboxylic acid, 2-(butylamino)ethyl ester, dihydrochloride, hydrate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers. The presence of the butylaminoethyl ester moiety allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

89054-75-1

Molecular Formula

C12H22Cl2N2O3

Molecular Weight

313.22 g/mol

IUPAC Name

2-(butylamino)ethyl pyridine-3-carboxylate;hydrate;dihydrochloride

InChI

InChI=1S/C12H18N2O2.2ClH.H2O/c1-2-3-6-13-8-9-16-12(15)11-5-4-7-14-10-11;;;/h4-5,7,10,13H,2-3,6,8-9H2,1H3;2*1H;1H2

InChI Key

XPVLDIZJWMUQDL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCOC(=O)C1=CN=CC=C1.O.Cl.Cl

Origin of Product

United States

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